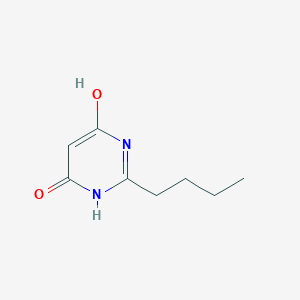

2-Butyl-6-hydroxypyrimidin-4(1H)-one

Übersicht

Beschreibung

2-Butyl-6-hydroxypyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-hydroxypyrimidin-4(1H)-one typically involves the condensation of butylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include catalytic hydrogenation and solvent extraction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butylpyrimidinone derivatives, while reduction could produce butylpyrimidinol compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Butyl-6-hydroxypyrimidin-4(1H)-one serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives that can exhibit enhanced biological activities. The compound can undergo various chemical reactions, including:

- Oxidation: Producing ketones or aldehydes.

- Reduction: Leading to alcohols or amines.

- Substitution Reactions: Allowing for the introduction of different functional groups.

The synthesis methods often involve controlled conditions to optimize yield and purity, making it suitable for both laboratory and industrial applications.

Biology

Research has indicated that this compound possesses significant biological activities, including:

Antimicrobial Activity:

Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.

Anti-inflammatory Effects:

In vitro studies have demonstrated that it can suppress nitric oxide (NO) production in immune cells, indicating anti-inflammatory properties. The effective concentration for this suppression is reported to be in the low micromolar range, showcasing its potency against inflammatory diseases.

Mechanism of Action:

The compound's action may involve interactions with specific molecular targets, including enzyme inhibition and modulation of cellular signaling pathways. This makes it a candidate for further investigation in therapeutic contexts.

Medicine

This compound is being explored for its role in drug development, particularly targeting inflammatory and infectious diseases. Its dual action as both an antimicrobial and anti-inflammatory agent positions it as a promising lead compound in medicinal chemistry .

Clinical Relevance:

The compound's derivatives are being investigated for their potential therapeutic applications in conditions such as rheumatoid arthritis and other autoimmune disorders due to their ability to selectively inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in these diseases .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Antimicrobial Studies:

- A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains at low concentrations, suggesting its application in developing new antibiotics.

- Anti-inflammatory Research:

- Pharmacological Investigations:

Wirkmechanismus

The mechanism of action of 2-Butyl-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Butyl-4-hydroxypyrimidin-6(1H)-one

- 2-Butyl-5-hydroxypyrimidin-4(1H)-one

- 2-Butyl-6-methylpyrimidin-4(1H)-one

Uniqueness

2-Butyl-6-hydroxypyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.

Biologische Aktivität

2-Butyl-6-hydroxypyrimidin-4(1H)-one (CAS No. 60185-67-3) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is being investigated for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 166.18 g/mol

Structure:

The compound features a hydroxypyrimidine core, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism underlying this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can suppress nitric oxide (NO) production in immune cells, indicating anti-inflammatory properties. The inhibition of NO production is significant as excessive NO is associated with various inflammatory diseases. The effective concentration (IC) for this suppression was reported to be in the low micromolar range, showcasing its potency .

Antioxidant Properties

Additionally, this compound has shown antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its therapeutic potential in conditions where oxidative damage is a concern, such as neurodegenerative diseases .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Nitric Oxide Synthase Inhibition: The compound inhibits nitric oxide synthase, leading to reduced NO production and subsequent anti-inflammatory effects.

- Antimicrobial Mechanisms: It may disrupt bacterial cell membranes or inhibit key enzymes involved in cellular metabolism.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

2-butyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-6-9-7(11)5-8(12)10-6/h5H,2-4H2,1H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUUROUSCANZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483990 | |

| Record name | 2-butyl-4-hydroxy-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60185-67-3 | |

| Record name | 2-butyl-4-hydroxy-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.